2-(5-amino-2-methoxyphenoxy)-N,N-diethylacetamide is a chemical compound with the Chemical Abstracts Service (CAS) number 953883-09-5. This compound is classified as an amide, specifically a derivative of diethylacetamide, which incorporates a methoxyphenoxy group. The molecular formula is , and it has a molecular weight of approximately 252.31 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly in drug formulation and development.
The compound is sourced from various chemical suppliers, including BLD Pharm, which lists it for commercial availability. It is classified under the category of organic compounds, specifically as an aromatic amine due to the presence of the amino group attached to an aromatic ring structure.
The synthesis of 2-(5-amino-2-methoxyphenoxy)-N,N-diethylacetamide typically involves several synthetic steps, often starting from simpler precursors:
The synthetic pathway may utilize methods such as:
The molecular structure of 2-(5-amino-2-methoxyphenoxy)-N,N-diethylacetamide features:
The structural representation can be described using the following data:
CCN(CC)C(=O)C1=C(C=C(C=C1OC)N)OThe compound can participate in various chemical reactions, including:
Reactions involving this compound may require specific conditions such as controlled temperature and pH levels to optimize yield and selectivity.
The mechanism of action for 2-(5-amino-2-methoxyphenoxy)-N,N-diethylacetamide in biological systems may involve:
Research into its pharmacological properties could reveal specific interactions at the molecular level, influencing therapeutic outcomes.
Relevant analyses may include:
2-(5-amino-2-methoxyphenoxy)-N,N-diethylacetamide has potential applications in:
This compound's unique characteristics make it a candidate for further research into its efficacy and safety profiles in various therapeutic areas.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5